![molecular formula C15H7BrN2O2 B2813729 8-Bromoindolo[2,1-b]quinazoline-6,12-dione CAS No. 65618-05-5](/img/structure/B2813729.png)

8-Bromoindolo[2,1-b]quinazoline-6,12-dione

Vue d'ensemble

Description

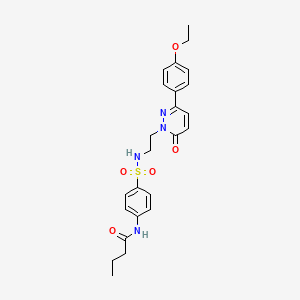

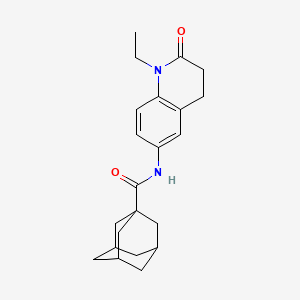

8-Bromoindolo[2,1-b]quinazoline-6,12-dione is a heterocyclic organic compound . It has a molecular weight of 327.14 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H7BrN2O2/c16-8-5-6-12-10(7-8)13(19)14-17-11-4-2-1-3-9(11)15(20)18(12)14/h1-7H . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored at 2-8 degrees Celsius .Applications De Recherche Scientifique

Synthesis and Derivatives

- 8-Bromoindolo[2,1-b]quinazoline-6,12-dione is involved in the synthesis of tryptanthrin derivatives. The reaction of substituted isatins with phosphoryl chloride yields various indolo[2,1-b]quinazoline-6,12-diones, indicating its utility in creating complex molecular structures (Moskovkina, Denisenko, Kalinovskii, & Stonik, 2013).

Mechanistic Studies

- Reduction and stereochemical studies of indolo[2,1-b]quinazoline-6,12-dione have been conducted using NMR and X-ray techniques. These studies help understand the stereochemistry and structure of reduced derivatives of this compound, which is crucial for further applications in chemical synthesis (Bergman, Tilstam, & Törnroos, 1987).

Novel Synthesis Methods

- A new synthesis method for quinazolinediones, involving double carbonylation, has been developed. This process, likely involving sequential steps including carbonylation and cyclization, highlights the versatility of this compound in innovative chemical synthesis techniques (Li et al., 2014).

Biological Applications

- Certain derivatives of indolo[2,1-b]quinazoline-6,12-dione have been identified as potent inhibitors of hepatitis B virus (HBV), indicating their potential therapeutic applications. These derivatives show significant inhibition of HBV DNA replication, demonstrating their biomedical relevance (Zhang, Liu, & Chen, 2015).

Pharmacological Investigations

- Studies on the electronic structure and mechanism of action of indolo[2,1-b]quinazoline-6,12-dione derivatives have revealed their antileishmanial activity. These investigations, including QSAR and cyclic voltammetry, provide insights into the potential pharmacological applications of these compounds (Bhattacharjee et al., 2002).

Safety and Hazards

Propriétés

IUPAC Name |

8-bromoindolo[2,1-b]quinazoline-6,12-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H7BrN2O2/c16-8-5-6-12-10(7-8)13(19)14-17-11-4-2-1-3-9(11)15(20)18(12)14/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INPHXCCBDRGBRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N3C4=C(C=C(C=C4)Br)C(=O)C3=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-dichloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2813650.png)

![3-(1-formylindol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/no-structure.png)

![1-Methyl-4-[5-(1-methylpyridin-1-ium-4-yl)-1,3,4-thiadiazol-2-yl]pyridin-1-ium diiodide](/img/structure/B2813658.png)

![2-{[3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-oxopyridazin-1(6H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2813661.png)

![2-Phenyl-5-(quinazolin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2813668.png)

![1-methyl-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2813669.png)